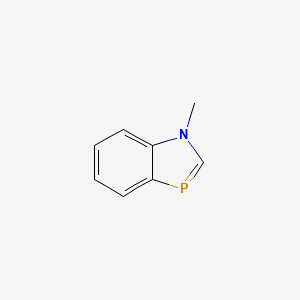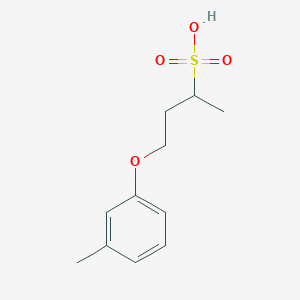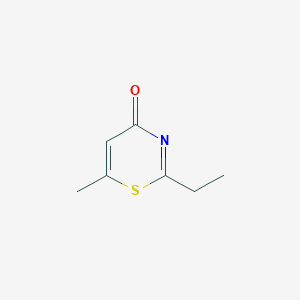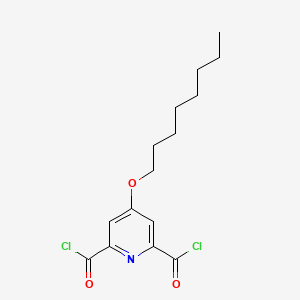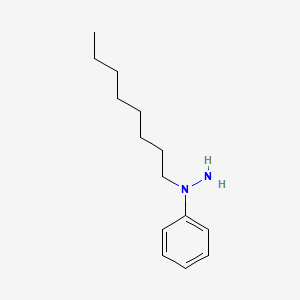
1-Octyl-1-phenylhydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Octyl-1-phenylhydrazine is an organic compound that belongs to the class of hydrazines It is characterized by the presence of an octyl group and a phenyl group attached to a hydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Octyl-1-phenylhydrazine can be synthesized through the reaction of octylamine with phenylhydrazine. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The process may also include steps for the removal of by-products and impurities to obtain a high-purity product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 1-Octyl-1-phenylhydrazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azobenzenes or nitroso compounds.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Azobenzenes, nitroso compounds.
Reduction: Primary amines, hydrazones.
Substitution: Substituted hydrazines, hydrazones.
Aplicaciones Científicas De Investigación
1-Octyl-1-phenylhydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazine derivatives and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-octyl-1-phenylhydrazine involves its interaction with various molecular targets and pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can result in the modulation of biochemical pathways, ultimately affecting cellular processes.
Comparación Con Compuestos Similares
Phenylhydrazine: A simpler hydrazine derivative with similar reactivity but lacking the octyl group.
Octylhydrazine: Similar to 1-octyl-1-phenylhydrazine but without the phenyl group.
1-Octyl-2-phenylhydrazine: A positional isomer with different chemical properties.
Uniqueness: this compound is unique due to the presence of both an octyl and a phenyl group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
79786-62-2 |
|---|---|
Fórmula molecular |
C14H24N2 |
Peso molecular |
220.35 g/mol |
Nombre IUPAC |
1-octyl-1-phenylhydrazine |
InChI |
InChI=1S/C14H24N2/c1-2-3-4-5-6-10-13-16(15)14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13,15H2,1H3 |
Clave InChI |
FQWVORFYHOLMHA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN(C1=CC=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


silane](/img/structure/B14417441.png)

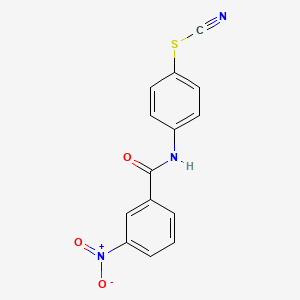

![4,10-Bis[2-(2-butoxyethoxy)ethyl]-1,7-dioxa-4,10-diazacyclododecane](/img/structure/B14417470.png)
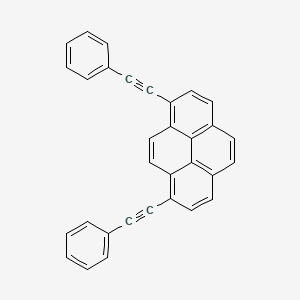
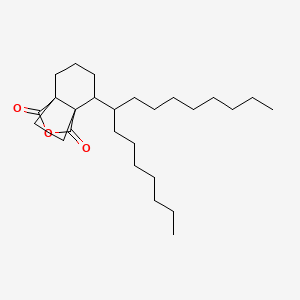
![2-{1-[(4-Methylphenyl)sulfanyl]propan-2-ylidene}hydrazine-1-carboxamide](/img/structure/B14417487.png)
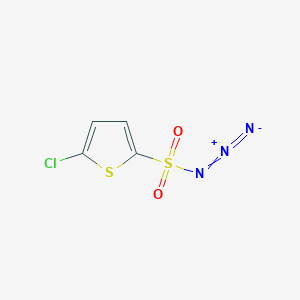
![1-Chloro-2-[1-(4-fluorophenyl)ethenyl]benzene](/img/structure/B14417507.png)
